
2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione” is a complex organic molecule that contains several interesting functional groups. These include a pyrrole ring, a thiazole ring, and an isoindoline dione group . Each of these groups is known to have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings will have delocalized electrons, which could lead to interesting electronic and optical properties .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds containing these functional groups are often involved in nucleophilic substitution reactions, or can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of nitrogen in the pyrrole and thiazole rings could result in basic properties. The isoindoline dione group could contribute to acidic properties .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound has been found to have antibacterial properties . It was part of a new series of molecules that were synthesized and evaluated for their antibacterial activity. Some of these molecules showed strong antibacterial properties .
Antitubercular Activity
In addition to its antibacterial properties, the compound also demonstrated antitubercular activity . This suggests that it could be used in the treatment of tuberculosis .
Inhibition of Enoyl ACP Reductase and DHFR Enzymes
The compound has been found to inhibit the activity of enoyl ACP reductase and DHFR enzymes . These enzymes are involved in the synthesis of fatty acids and nucleic acids, respectively, which are essential for the growth and survival of bacteria .
Antimicrobial Activity
Compounds with a similar structure, such as imidazole, have been found to have a broad range of biological activities, including antimicrobial activity . This suggests that the compound could also have antimicrobial properties.
Anti-inflammatory Activity
Imidazole derivatives, which share a similar structure with the compound, have been found to have anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Antitumor Activity
The compound could potentially have antitumor properties. Imidazole derivatives, which share a similar structure with the compound, have been found to have antitumor properties .
Antidiabetic Activity
The compound could potentially be used in the treatment of type 2 diabetes. It has been found to reduce blood glucose levels, suggesting that it could be beneficial in conditions involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
Cardiovascular Disease Treatment
Given its potential to reduce blood glucose levels, the compound could also be beneficial in the treatment of cardiovascular diseases, which are often associated with conditions like diabetes and hyperglycemia .
Wirkmechanismus
Mode of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with various biological targets, leading to a broad range of biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities .
Zukünftige Richtungen
The future research directions would depend on the context in which this compound is being used. If it is a pharmaceutical compound, future research could involve improving its efficacy or reducing side effects. If it is a material, future research could involve improving its physical properties or finding new applications .
Eigenschaften
IUPAC Name |
2-[2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-15-13-5-1-2-6-14(13)16(22)20(15)10-7-12-11-23-17(18-12)19-8-3-4-9-19/h1-6,8-9,11H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYGHNXFHAZTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2878960.png)

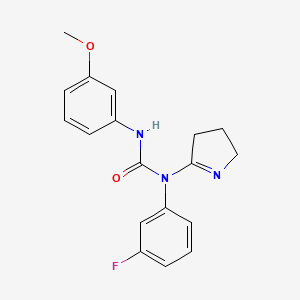
![2-(4-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2878964.png)
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2878966.png)
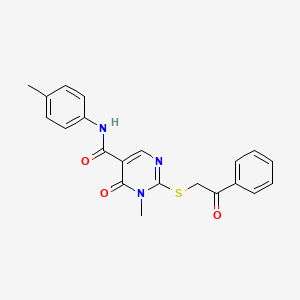
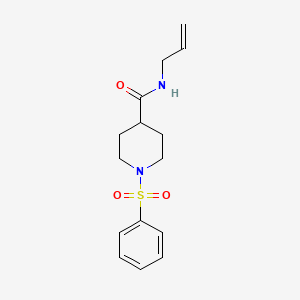
![3-[[1-[(2-Methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2878971.png)
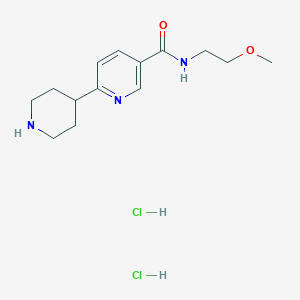
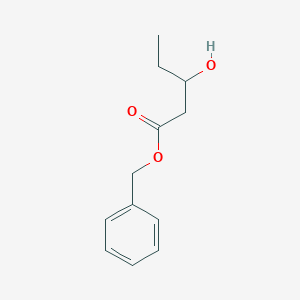
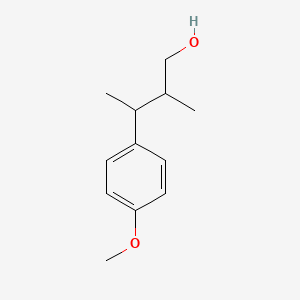
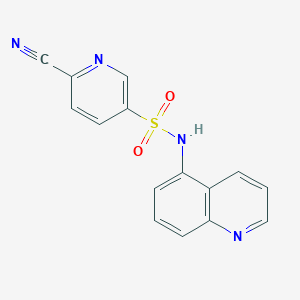

![4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl}benzoic acid](/img/structure/B2878981.png)